2-chloro-N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide
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Overview
Description
2-Chloro-N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide is a chemical compound belonging to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the class of benzothiadiazine derivatives , which are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . .
Mode of Action
Benzothiadiazine derivatives are known to interact with various targets, leading to a range of biological effects . The compound’s interaction with its targets could involve the formation of hydrogen bonds, as suggested by the presence of N–H···O and C–H···O interactions in the crystal structure .
Biochemical Pathways
Benzothiadiazine derivatives are known to affect a variety of biochemical pathways, depending on their specific targets .
Result of Action
Benzothiadiazine derivatives are known to have a wide range of biological activities, suggesting that this compound could potentially have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide typically involves the reaction of 2-chlorobenzoic acid with 2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques, which offer advantages in terms of efficiency, scalability, and environmental sustainability. The process involves the continuous addition of reactants to a reactor, where the reaction takes place under controlled conditions, and the product is continuously extracted and purified.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
2-Chloro-N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: The compound's biological activities make it a candidate for drug development, particularly in the treatment of infections and cancer.
Industry: Its chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-Chloro-N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide is similar to other thiadiazole derivatives, which are known for their diverse biological activities. Some similar compounds include:
Thiazole derivatives: These compounds share the thiadiazole core structure and exhibit similar biological activities.
Indole derivatives: These compounds contain the indole nucleus and are known for their wide range of biological activities.
The uniqueness of this compound lies in its specific chemical structure, which allows for targeted interactions with biological molecules and pathways.
Properties
IUPAC Name |
2-chloro-N-(2-methyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2S/c1-14-10(16)13-9(17-14)12-8(15)6-4-2-3-5-7(6)11/h2-5H,1H3,(H,12,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGOLXWPOMFDOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N=C(S1)NC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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